molecular formula C7H13Cl2N3OS B2463960 (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine CAS No. 887405-23-4

(3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine

Cat. No.: B2463960
CAS No.: 887405-23-4
M. Wt: 258.16
InChI Key: CZCCUNWYJVCTFN-UHFFFAOYSA-N
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Description

(3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine is a heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine typically involves the reaction of aminothiazole with bromoacetaldehyde under controlled conditions. The reaction proceeds through a cyclization process, forming the imidazo[2,1-b]thiazole ring system. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be carried out using a continuous flow system. This method involves the use of multiple reactors in series, allowing for the efficient production of the compound without the need for intermediate isolation .

Chemical Reactions Analysis

Types of Reactions: (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of corresponding imidazo[2,1-b]thiazole-6-carboxylic acid.

    Reduction: Formation of the reduced amine derivative.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

(3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • (2-Methylimidazo[2,1-b]thiazol-6-yl)methanamine
  • (2,3-Dimethylimidazo[2,1-b]thiazol-6-yl)methanamine
  • (2-Chloroimidazo[2,1-b]thiazol-6-yl)methanamine

Comparison: (3-Methylimidazo[2,1-b]thiazol-6-yl)methanamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct properties that make it particularly valuable in the development of new therapeutic agents and materials .

Properties

IUPAC Name

(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c1-5-4-11-7-9-6(2-8)3-10(5)7/h3-4H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXJGKRRHXYDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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